2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid
Description
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-methyl-2-(3-methylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O2S/c1-11(2,10(12)13)8-5-4-6-9(7-8)14-3/h4-7H,1-3H3,(H,12,13) |
InChI Key |
XXEOMHKFBBIEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)SC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(methylsulfanyl)benzaldehyde with a suitable Grignard reagent, followed by oxidation to form the corresponding carboxylic acid. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of 2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid is its role in anti-inflammatory therapies. Research indicates that this compound can inhibit the recruitment of polymorphonuclear leukocytes (PMNs) at inflammation sites, which is crucial for managing conditions characterized by excessive inflammation, such as rheumatoid arthritis and chronic inflammatory diseases .
Case Study:
A study demonstrated that the compound effectively reduced PMN infiltration and infarct size in a rat model of transient cerebral ischemia. The results showed significant improvement in neurological functions post-treatment, suggesting its potential utility in neuroprotective therapies .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. In a whole-cell screening assay, derivatives of propionic acid, including related compounds, exhibited dose-dependent growth inhibition against Mycobacterium tuberculosis, indicating that this compound may have potential as an antibiotic agent .
Skin Care Formulations
In cosmetics, this compound can serve as an active ingredient due to its potential antioxidant properties. It is being investigated for its efficacy in protecting skin from oxidative stress and improving overall skin health .
Case Study:
Recent formulations have included this compound to enhance skin barrier function and reduce inflammation associated with skin conditions like eczema and psoriasis. Clinical trials are ongoing to assess its safety and effectiveness when applied topically .
Future Directions and Research Needs
Further research is necessary to fully elucidate the mechanisms by which this compound exerts its effects. Investigations into its pharmacokinetics, optimal dosing regimens, and long-term safety profiles will be essential for advancing its applications in both medicinal and cosmetic fields.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The phenyl ring and carboxylic acid moiety can interact with various enzymes and receptors, modulating their function and leading to the observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties of Analogs
Key Comparative Insights
Sulfur-Containing Substituents
- Methylsulfanyl (SCH₃) vs. Sulfonyl (SO₂CH₃):
The methylsulfanyl group in the target compound is less polar than the sulfonyl group in lifitegrast . Oxidation of SCH₃ to SO₂CH₃ (as in lifitegrast synthesis) enhances polarity and stability, critical for ocular drug retention . - Thiol (SH) vs. Thioether (SCH₃):
Unlike 3-mercapto-2-methylpropionic acid , the target’s thioether group avoids disulfide formation, reducing reactivity and improving pharmacokinetic profiles .
Aromatic Substitution Patterns
- Electron-Withdrawing Groups (CF₃):
Fluorinated analogs (e.g., 3-(CF₃)phenyl) exhibit higher metabolic stability due to the strong electron-withdrawing effect of CF₃, which the SCH₃ group lacks . - Hydrocarbon vs. Sulfur Substituents:
Compounds like Impurity F (isobutylphenyl) lack sulfur, relying solely on hydrophobic interactions, whereas the target’s SCH₃ group may engage in hydrogen bonding or π-sulfur interactions .
Propanoic Acid Branching
Metabolic and Pharmacokinetic Considerations
- Oxidation Pathways:
The SCH₃ group in the target compound may undergo hepatic oxidation to sulfoxide/sulfone metabolites, altering activity or toxicity profiles . - Prodrug Potential: Acetylthio-containing analogs (e.g., 2-[(Acetylthio)methyl]-3-phenylpropionic acid) act as prodrugs, whereas the target compound’s stable thioether avoids premature hydrolysis .
Biological Activity
2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound is characterized by a methylsulfanyl group attached to a phenyl ring and a propanoic acid backbone. Its structure allows it to engage in various chemical reactions, making it a versatile building block in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its ability to act as both a nucleophile and electrophile, depending on the reaction conditions. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing sulfanyl groups have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A comparative study indicated that certain synthesized compounds exhibited better efficacy against resistant strains than traditional antibiotics like ampicillin .
| Compound | Activity Against MRSA | Activity Against E. coli | Activity Against P. aeruginosa |
|---|---|---|---|
| Compound A | More potent than ampicillin | Higher activity than ampicillin | Effective |
| Compound B | Moderate activity | Effective | Moderate activity |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that related compounds exhibited significant cytotoxic effects against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for some derivatives ranged from 1.9 to 7.52 µg/mL, indicating promising selective targeting capabilities towards cancer cells .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.9 - 7.52 |
| MCF-7 | 2.3 - 8.4 |
Case Study 1: Antibacterial Evaluation
A series of compounds derived from this compound were evaluated for their antibacterial properties against multiple pathogens. The results showed that these compounds could inhibit biofilm formation significantly more than standard drugs, suggesting their potential as new therapeutic agents for bacterial infections .
Case Study 2: Anticancer Screening
In another study focusing on anticancer activity, derivatives of the compound were tested against various cancer cell lines using the MTT assay. The findings indicated that modifications to the methylsulfanyl group affected the potency of the compounds, with certain configurations leading to enhanced cytotoxicity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
